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molecular formula C20H16N6O B8338119 4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile

4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile

Cat. No. B8338119
M. Wt: 356.4 g/mol
InChI Key: BNBHRFGMJAMOPS-UHFFFAOYSA-N
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Patent
US08530655B2

Procedure details

A mixture of 4-[[4-(4-cyano-2,6-dimethylphenoxy)-5-nitro-2-pyrimidinyl]amino]benzonitrile (0.0005 mol) in tetrahydrofuran (20 ml) was hydrogenated overnight with Pd/C 10% (0.100 g) as a catalyst. After uptake of H2 (3 equiv; 0.0015 mol), the catalyst was filtered off and the filtrate was concentrated by rotary evaporation and dried in vacuo over 16 hours at 40° C., yielding 0.15 g of 4-[[5-amino-4-(4-cyano-2,6-dimethylphenoxy)-2-pyrimidinyl]amino]benzonitrile (84%); mp. >300° C. (comp. 50).
Quantity
0.0005 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:27]=[C:26]([CH3:28])[C:6]([O:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][N:11]=[C:10]([NH:17][C:18]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=3)[N:9]=2)=[C:5]([CH3:29])[CH:4]=1)#[N:2]>O1CCCC1.[Pd]>[NH2:14][C:13]1[C:8]([O:7][C:6]2[C:26]([CH3:28])=[CH:27][C:3]([C:1]#[N:2])=[CH:4][C:5]=2[CH3:29])=[N:9][C:10]([NH:17][C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.0005 mol
Type
reactant
Smiles
C(#N)C1=CC(=C(OC2=NC(=NC=C2[N+](=O)[O-])NC2=CC=C(C#N)C=C2)C(=C1)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After uptake of H2 (3 equiv; 0.0015 mol), the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
dried in vacuo over 16 hours at 40° C.
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1)NC1=CC=C(C#N)C=C1)OC1=C(C=C(C=C1C)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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